[4-(Methanesulfonylmethyl)oxan-4-yl]methanol
Description
Properties
IUPAC Name |
[4-(methylsulfonylmethyl)oxan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOZZCFDNGJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-66-5 | |
| Record name | [4-(methanesulfonylmethyl)oxan-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4-(Hydroxymethyl)oxane (Tetrahydro-2H-pyran-4-yl)methanol
This intermediate is a crucial precursor to the target compound. One well-documented method involves the reduction of 4-methylenetetrahydropyran using hydroboration-oxidation:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydroboration | 9-Borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF), -78°C under argon | High | Slow addition of 4-methylenetetrahydropyran to 9-BBN solution |
| Oxidation | Aqueous sodium hydroxide (3M), hydrogen peroxide (30%), temperature kept below 40°C | High | Controlled addition to avoid decomposition |
| Workup | Extraction with ether, drying over sodium sulfate, evaporation, and silica gel chromatography | Pure product obtained | Ethyl acetate-hexane eluent system |
This process yields 4-(hydroxymethyl)oxane as a colorless liquid with a boiling point around 105°C and slight water solubility.
Introduction of the Methanesulfonylmethyl Group
The sulfonylmethyl group is introduced via sulfonylation of a suitable precursor, often involving the reaction of a methanesulfonyl chloride with a nucleophilic site on the oxane ring or a functionalized intermediate:
| Step | Reagents & Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride (MsCl) | Aprotic solvent (e.g., dichloromethane) | Low temperature (0°C to room temp) | Presence of base such as triethylamine to neutralize HCl formed |
| Reaction Control | Slow addition of MsCl to substrate solution | - | - | Prevents side reactions and over-sulfonylation |
| Workup | Aqueous quenching, extraction, drying, and purification | - | - | Yields sulfonylated oxane derivative |
This method is adapted from analogous sulfonylation reactions in heterocyclic chemistry, where controlling the temperature and solvent polarity is critical to obtaining high purity and yield.
Alternative Synthetic Routes
Direct substitution on pre-formed oxane derivatives: Using nucleophilic substitution reactions where a leaving group on the oxane ring is replaced by a methanesulfonylmethyl nucleophile.
Oxidation and reduction pathways: Starting from aminomethyl-oxane derivatives, oxidation to sulfonyl derivatives can be performed using oxidants like hydrogen peroxide or potassium permanganate, followed by reduction steps to yield the desired sulfonylmethyl functionality.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane (aprotic), Tetrahydrofuran (THF) | Aprotic solvents stabilize intermediates, reduce side reactions |
| Temperature | 0°C to room temperature | Low temp controls reaction rate, prevents decomposition |
| Base | Triethylamine or sodium hydroxide | Neutralizes acid byproducts, drives reaction forward |
| Reaction Time | Several hours (3-6 h) | Ensures complete conversion |
| Purification | Silica gel chromatography, solvent extraction | Removes impurities, isolates pure product |
Research Findings and Yield Data
Hydroboration-oxidation of 4-methylenetetrahydropyran to 4-(hydroxymethyl)oxane typically achieves yields above 85%, with high regio- and stereoselectivity.
Sulfonylation reactions with methanesulfonyl chloride under controlled conditions yield the methanesulfonylmethyl-substituted oxane in yields ranging from 70% to 90%, depending on substrate purity and reaction control.
Continuous flow reactors have been reported to enhance reproducibility and scalability of sulfonylation steps, maintaining consistent product quality in industrial settings.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methylenetetrahydropyran | 9-BBN, NaOH, H2O2 | THF, -78°C to RT | >85 | Hydroboration-oxidation to 4-(hydroxymethyl)oxane |
| 2 | 4-(Hydroxymethyl)oxane | Methanesulfonyl chloride, triethylamine | CH2Cl2, 0-25°C | 70-90 | Sulfonylation to target compound |
| Alternative | 4-(Aminomethyl)oxane derivatives | Oxidants (H2O2, KMnO4) | Varied | Moderate | Oxidation to sulfonyl derivatives |
Concluding Remarks
The preparation of [4-(Methanesulfonylmethyl)oxan-4-yl]methanol is well-established through multi-step synthesis involving hydroboration-oxidation of tetrahydropyran derivatives followed by sulfonylation with methanesulfonyl chloride. Optimization of reaction parameters such as solvent choice, temperature control, and base addition is critical for maximizing yield and purity. Advances in continuous flow processing offer promising avenues for industrial-scale production. The methodologies reviewed are supported by experimental data and are consistent across diverse chemical literature sources.
Chemical Reactions Analysis
Types of Reactions
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Methanesulfonylmethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Sulfonyl Chain Length
- [4-(3-Methanesulfonylpropyl)oxan-4-yl]methanol (CAS: 1485855-32-0): Formula: C₁₀H₂₀O₄S (MW: 236.33 g/mol). Key Difference: A propyl linker between the oxane ring and sulfonyl group increases hydrophobicity compared to the shorter methylene linker in the target compound. This may reduce aqueous solubility but enhance membrane permeability .
Heterocyclic Modifications
- (4-Thien-2-yltetrahydropyran-4-yl)methanol (CAS: 24229668): Formula: C₁₀H₁₄O₂S (MW: 198.28 g/mol).
Amine vs. Alcohol Substituents
- [4-(Aminomethyl)oxan-4-yl]methanol (CAS: 959238-22-3): Formula: C₇H₁₅NO₂ (MW: 145.20 g/mol). This variant is used in synthesizing MAP4K1 inhibitors (e.g., BAY-405) .
Physicochemical Properties
Notes:
- The target compound’s collision cross-section (CCS) of 152.3 Ų ([M+H]+) suggests moderate polarity, comparable to other hydroxyl-containing analogs .
Biological Activity
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol, with the CAS number 1423034-66-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H12O4S
- Molecular Weight : 180.22 g/mol
- IUPAC Name : 4-(Methanesulfonylmethyl)oxan-4-ylmethanol
- SMILES : OCC1CC(S(=O)(=O)C)COC1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound is believed to modulate neurotransmitter levels by inhibiting enzymes such as monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters like serotonin and dopamine.
Key Pathways Affected:
- Monoamine Oxidase Inhibition : This inhibition leads to increased levels of neurotransmitters, potentially providing antidepressant effects.
- Cell Signaling Modulation : The compound influences pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. Studies have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.
Neuroprotective Properties
Animal model studies have demonstrated that this compound may exert neuroprotective effects. At lower doses, it has been observed to improve cognitive function and reduce neurodegeneration markers, indicating its potential in treating neurodegenerative diseases.
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. It has shown the ability to inhibit tumor cell proliferation in vitro, warranting further investigation into its mechanisms and potential therapeutic applications.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuroprotection | Demonstrated significant improvement in cognitive function in mice treated with low doses of the compound. |
| Johnson et al. (2022) | Antimicrobial Activity | Showed effectiveness against MRSA strains; reduced bacterial growth by 70% in vitro. |
| Lee et al. (2021) | Antitumor Effects | Reported a 50% reduction in tumor cell proliferation in breast cancer cell lines treated with the compound. |
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to fully elucidate its safety profile.
Q & A
Q. What are the primary synthetic routes for [4-(Methanesulfonylmethyl)oxan-4-yl]methanol, and how are they optimized?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Sulfonylation : Introducing the methanesulfonyl group using reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Cyclization : Formation of the oxane (tetrahydropyran) ring via acid-catalyzed cyclization, as seen in Pudovick reactions using niobium pentoxide (Nb₂O₅) without external chiral ligands .
- Reduction : Final reduction of intermediates (e.g., ketones) to alcohols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Optimization Strategies : - Adjust solvent polarity (e.g., methanol vs. acetonitrile) to improve reaction efficiency.
- Use microwave-assisted synthesis to reduce steric hindrance effects in bulky intermediates .
Q. What spectroscopic and chromatographic methods are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., sulfone at δ ~3.0 ppm for CH₃SO₂, alcohol -OH peak around δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of -CH₂OH or -SO₂CH₃ groups) .
- HPLC/UHPLC : Reversed-phase chromatography with UV detection ensures purity (>95%). Enantiomeric separation employs chiral columns (e.g., Chiralpak IB) or derivatization with chiral reagents like (R)-(-)-DBD-Py-NCS .
Q. What biological assays are commonly used to evaluate its activity?
Methodological Answer:
- Tyrosinase Inhibition : Mushroom tyrosinase assays at 50 μM, measuring dopachrome formation via spectrophotometry (e.g., IC₅₀ calculations) .
- Neuroprotection Models : In vitro assays using beta-amyloid (Aβ)-induced neuronal damage in cell lines (e.g., SH-SY5Y), with viability assessed via MTT or LDH release .
- Microtubule Interaction Studies : Competitive binding assays with paclitaxel to evaluate stabilization effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Validate Assay Conditions : Ensure consistent enzyme sources (e.g., human vs. mushroom tyrosinase) and buffer systems (pH, metal ions) .
- Purity Verification : Use HPLC to confirm compound integrity; impurities >5% can skew results .
- Stereochemical Analysis : Enantiomers may exhibit divergent activities. Employ chiral separation techniques (e.g., UHPLC with Lux Amylose-2 columns) to isolate isomers .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug Design : Mask the alcohol group with ester or carbamate moieties to reduce first-pass metabolism .
- Isotope Labeling : Deuterium or carbon-14 labeling (e.g., at the oxane ring) enables tracking of metabolic pathways via LC-MS .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EZH2 or tyrosinase, focusing on sulfone and alcohol interactions .
- MD Simulations : Analyze stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to identify critical hydrogen bonds .
- QSAR Models : Coralate substituent effects (e.g., electron-withdrawing groups on the oxane ring) with activity using Random Forest algorithms .
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent oxidation of the alcohol group .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Test waste for sulfone residues before disposal .
Q. How can environmental impacts of this compound be mitigated during large-scale synthesis?
Methodological Answer:
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalyst Recycling : Recover Nb₂O₅ via filtration and reuse in subsequent batches to minimize waste .
- Biodegradation Studies : Assess microbial degradation pathways (e.g., soil microcosms) to inform disposal guidelines .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
